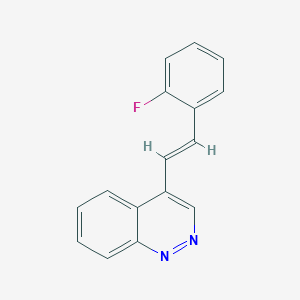
4-(2-Fluorostyryl)cinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluorostyryl)cinnoline is an organic compound belonging to the class of cinnoline derivatives. Cinnoline is a bicyclic heterocycle containing nitrogen atoms at positions 1 and 2. The compound this compound is characterized by the presence of a fluorostyryl group attached to the cinnoline core.
准备方法
The synthesis of 4-(2-Fluorostyryl)cinnoline typically involves the reaction of 4-alkylpyridazine with nitrostyrene in the presence of a base such as piperidine. The reaction is carried out in a solvent like dioxane at elevated temperatures (around 100°C) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
4-(2-Fluorostyryl)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the styryl group can be substituted with other functional groups using appropriate reagents and conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution and cyclization reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
作用机制
The mechanism of action of 4-(2-Fluorostyryl)cinnoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain cinnoline derivatives have been found to inhibit human neutrophil elastase, a serine protease involved in inflammatory processes. The compound acts as a reversible competitive inhibitor, binding to the active site of the enzyme and preventing substrate access . This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s binding pocket.
相似化合物的比较
4-(2-Fluorostyryl)cinnoline can be compared with other cinnoline derivatives, such as:
Quinoxalines: These compounds also contain a bicyclic structure with nitrogen atoms but differ in their substitution patterns and biological activities.
Quinazolines: Similar to quinoxalines, quinazolines have a different arrangement of nitrogen atoms and exhibit distinct pharmacological properties.
Phthalazines: These compounds are isomeric with cinnolines and have been studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
生物活性
4-(2-Fluorostyryl)cinnoline is a compound belonging to the cinnoline family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Cinnoline derivatives, including this compound, have shown promising anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanisms of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
- Modulation of signaling pathways related to cell survival and proliferation.
For instance, a study reported that certain cinnoline derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Cinnoline derivatives demonstrate:
- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Inhibitory effects against fungi such as Candida albicans and Aspergillus niger.
The structure-activity relationship (SAR) studies reveal that halogen substitutions, particularly fluorine, enhance the antimicrobial efficacy of these compounds .
Anti-inflammatory Properties
Research indicates that cinnoline derivatives possess anti-inflammatory properties. Key findings include:
- Inhibition of Inflammatory Mediators : These compounds can reduce the production of pro-inflammatory cytokines and other mediators involved in inflammation.
- Experimental Models : In vivo studies using carrageenan-induced paw edema in rats demonstrated significant anti-inflammatory effects, with some derivatives showing inhibition percentages comparable to standard anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings regarding the influence of various substituents on biological activity:
| Substituent | Biological Activity | Notes |
|---|---|---|
| Fluorine | Enhanced anticancer activity | Increased potency against cancer cells |
| Chlorine | Improved antimicrobial effects | Potent against a broader spectrum of microbes |
| Methyl | Moderate activity | Less effective compared to halogenated compounds |
| Nitro | Variable effects | Depends on position; ortho and para substitutions generally less effective |
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxicity of various cinnoline derivatives against human cancer cell lines. The results indicated that this compound exhibited an IC50 value in the low micromolar range, demonstrating significant potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of several cinnoline derivatives, this compound showed superior activity against multi-drug resistant strains of bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes .
属性
CAS 编号 |
5387-92-8 |
|---|---|
分子式 |
C16H11FN2 |
分子量 |
250.27 g/mol |
IUPAC 名称 |
4-[(E)-2-(2-fluorophenyl)ethenyl]cinnoline |
InChI |
InChI=1S/C16H11FN2/c17-15-7-3-1-5-12(15)9-10-13-11-18-19-16-8-4-2-6-14(13)16/h1-11H/b10-9+ |
InChI 键 |
YJVHQZFTKLOCMF-MDZDMXLPSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C/C2=CN=NC3=CC=CC=C32)F |
规范 SMILES |
C1=CC=C(C(=C1)C=CC2=CN=NC3=CC=CC=C32)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















